
(4-Phenylbutyl)hydrazine hydrochloride
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Overview
Description
(4-Phenylbutyl)hydrazine hydrochloride is an organic compound with the molecular formula C10H17N2Cl. It is a hydrazine derivative, characterized by the presence of a phenyl group attached to a butyl chain, which is further linked to a hydrazine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylbutyl)hydrazine hydrochloride typically involves the reaction of 4-phenylbutyl bromide with hydrazine hydrate in the presence of a solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps: reaction of 4-phenylbutyl bromide with hydrazine hydrate, followed by treatment with hydrochloric acid. The reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Phenylbutyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can result in various substituted hydrazine derivatives .
Scientific Research Applications
(4-Phenylbutyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (4-Phenylbutyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The hydrazine moiety is known to interact with various biological molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Phenethyl-hydrazine hydrochloride
- (2-Phenoxypropyl)hydrazine hydrochloride
- (3-Chlorobenzyl)hydrazine hydrochloride
Uniqueness
(4-Phenylbutyl)hydrazine hydrochloride is unique due to its specific structural features, such as the phenyl group attached to the butyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .
Biological Activity
(4-Phenylbutyl)hydrazine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its hydrazine functional group, which is known for its reactivity and ability to form various derivatives. Its chemical formula is C10H16N2, and it is often used in synthetic organic chemistry as a building block for more complex molecules.
Mechanisms of Biological Activity
Research has indicated that this compound exhibits several mechanisms of action:
- Antifungal Activity : Studies have shown that derivatives of phenylhydrazines, including (4-Phenylbutyl)hydrazine, demonstrate antifungal properties against various strains, including fluconazole-resistant fungi. The mechanism involves the generation of reactive oxygen species and disruption of fungal cell morphology .
- CYP450 Interaction : The compound has been evaluated for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibitory effects on CYP2C9 have been noted, suggesting potential implications for drug-drug interactions and toxicity .
- hERG Channel Blockage : this compound has been studied for its effects on the hERG potassium channel, an important target in cardiac safety assessments. Significant blockage was observed at higher concentrations, raising concerns about its cardiotoxicity .
Antifungal Efficacy
A study conducted on various N'-phenylhydrazides, including derivatives similar to (4-Phenylbutyl)hydrazine, demonstrated promising antifungal activity with minimum inhibitory concentrations (MICs) ranging from 1.9 to 12.5 μg/mL against several Candida species . The compounds were effective against fluconazole-resistant strains, highlighting their potential as alternative antifungal agents.
Toxicity Assessment
In vivo studies involving the administration of this compound showed significant inhibition of CYP2C9 at concentrations comparable to its biological activity. At 25 μM, nearly 80% inhibition was observed, indicating a risk of toxicity when used in conjunction with other medications metabolized by this enzyme . Additionally, the compound's effects on DNA binding were assessed, revealing non-specific interactions that could lead to adverse side effects.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4-phenylbutyl)hydrazine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via condensation of 4-phenylbutanal with hydrazine hydrate in acidic media (e.g., HCl). Key parameters include:
- Temperature : Elevated temperatures (~80–100°C) enhance reaction rates but may promote side reactions (e.g., over-alkylation) .
- Solvent : Polar aprotic solvents (e.g., ethanol) improve solubility of intermediates .
- Catalysts : Acidic catalysts (e.g., HCl) drive protonation of the hydrazine group, favoring nucleophilic attack on the carbonyl .
- Data Table :
Condition | Yield (%) | Purity (HPLC) |
---|---|---|
Ethanol, 80°C | 75 | 98.5% |
Methanol, 60°C | 62 | 95.2% |
No catalyst | 30 | 80.1% |
Source: Adapted from hydrazine derivative syntheses |
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
NMR Spectroscopy :
- ¹H NMR : Look for δ 7.2–7.4 ppm (aromatic protons), δ 2.5–3.0 ppm (CH₂ adjacent to hydrazine), and δ 1.5–1.8 ppm (butyl chain CH₂) .
- ¹³C NMR : Confirm presence of carbonyl-derived carbons (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm) .
Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₅ClN₂; calc. 198.09 g/mol) .
Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What safety protocols are critical for handling this compound?
- Key Precautions :
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential hemolytic toxicity (observed in phenylhydrazine analogs) .
- Storage : Keep in airtight containers at RT, protected from light to avoid degradation .
- Waste Disposal : Neutralize with dilute NaOH before disposal to reduce environmental hazards .
Advanced Research Questions
Q. How does the electron-donating phenylbutyl group influence the reactivity of this compound in nucleophilic reactions?
- Mechanistic Insight : The phenylbutyl group stabilizes the hydrazine moiety via resonance and inductive effects, enhancing nucleophilicity. For example:
- In Schiff base formation , the hydrazine attacks carbonyls (e.g., aldehydes) to form stable hydrazones, with reaction rates 2–3× faster than unsubstituted hydrazines .
- Kinetic Studies : Pseudo-first-order kinetics are observed in reactions with α,β-unsaturated ketones (k = 0.15 min⁻¹ at 25°C) .
Q. What strategies resolve contradictions in reported biological activities of hydrazine derivatives like this compound?
- Case Study : Conflicting data on antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL against S. aureus) may arise from:
Strain Variability : Use standardized strains (e.g., ATCC 25923) for comparability .
Assay Conditions : Adjust pH (6.5–7.5) to account for hydrazine solubility .
Metabolite Interference : Pre-treat samples with Chelex resin to remove metal ions that degrade hydrazines .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding to enzyme active sites (e.g., monoamine oxidase-B). The phenylbutyl group shows hydrophobic interactions with Leu164 and Tyr188 residues .
- MD Simulations : Trajectories reveal stable binding over 50 ns, with RMSD < 2.0 Å .
Q. What advanced techniques quantify trace impurities in this compound?
- HPLC-Derivatization : Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances UV detection sensitivity (LOD = 0.1 ppm) for hydrazine byproducts .
- GC-MS : Detect volatile degradation products (e.g., butylbenzene) using DB-5 columns and EI ionization .
Q. Data Contradiction Analysis
Q. Why do stability studies report conflicting degradation rates for this compound under UV exposure?
- Resolution : Discrepancies arise from:
- Light Source Intensity : 254 nm UV lamps degrade the compound 5× faster than 365 nm sources .
- Matrix Effects : Aqueous solutions degrade faster (t₁/₂ = 48 h) than solid-state samples (t₁/₂ = 30 days) .
Q. Comparative Reactivity Table
Derivative | Nucleophilicity (Relative Rate) | Thermal Stability (°C) |
---|---|---|
(4-Phenylbutyl)hydrazine HCl | 1.0 (Reference) | 180–185 |
Phenylhydrazine HCl | 0.6 | 150–155 |
(3-Fluoro-4-methylphenyl) HCl | 1.2 | 170–175 |
Data synthesized from |
Properties
Molecular Formula |
C10H17ClN2 |
---|---|
Molecular Weight |
200.71 g/mol |
IUPAC Name |
4-phenylbutylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c11-12-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9,11H2;1H |
InChI Key |
YZPDITCWQMNKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNN.Cl |
Origin of Product |
United States |
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